molecular formula C20H26FN3O3 B2750504 Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate CAS No. 2380177-38-6

Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate

Cat. No. B2750504
CAS RN: 2380177-38-6
M. Wt: 375.444
InChI Key: QIHHGTRXVJKRQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The reactivity of a compound can be studied by observing its behavior in various chemical reactions. This can provide insights into the compound’s mechanism of action .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory tests .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This can involve processes such as binding to a specific receptor, inhibiting an enzyme, or undergoing a chemical reaction .

Safety and Hazards

The safety and hazards associated with a compound can be assessed through toxicology studies. This can involve testing the compound on cells or animals to determine its potential to cause harm .

Future Directions

The future research directions for a compound can depend on many factors, such as its potential applications, its mechanism of action, and the current state of knowledge about its properties .

properties

IUPAC Name

tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c1-13-22-17-11-15(21)5-6-16(17)18(25)24(13)12-14-7-9-23(10-8-14)19(26)27-20(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHGTRXVJKRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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